N-(furan-2-ylmethyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c27-21-13-20(15-25-8-10-26(11-9-25)18-5-2-1-3-6-18)30-16-22(21)31-17-23(28)24-14-19-7-4-12-29-19/h1-7,12-13,16H,8-11,14-15,17H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUWXKOSVBZQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NCC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the pyran ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a. N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide (CAS 898420-72-9)
- Key Difference : The acetamide group is substituted with a 2-fluorophenyl instead of furan-2-ylmethyl.
- Synthetic Pathway : Likely synthesized via nucleophilic substitution of α-chloroacetamide intermediates, similar to methods in .
b. 2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide
- Key Difference : The acetamide group is linked to an isopropyl chain.
c. n-(4-(4-piperidinylmethyl)pyridyl-2-oxy)butenyl-2-(furfurylsulfinyl)acetamide (BP 274515345-53-9)
Pharmacological and Functional Group Analysis
Biological Activity
N-(furan-2-ylmethyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SARs), and relevant case studies.
Chemical Structure
The compound features a complex molecular structure that includes a furan moiety, a piperazine ring, and a pyran derivative. This structural diversity is believed to contribute to its varied biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : The compound has shown promising results against a range of bacterial strains, indicating potential use as an antibacterial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- CNS Activity : Given the presence of the piperazine moiety, the compound may exhibit psychoactive properties. Studies have hinted at its potential as an anxiolytic or antidepressant agent, although further research is necessary to elucidate these effects.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity Implication |
|---|---|
| Furan Ring | Enhances lipophilicity and cellular uptake |
| Piperazine Fragment | Potential CNS activity |
| Pyran Derivative | Contributes to anticancer properties |
Research has demonstrated that modifications to these structural components can significantly alter the compound's biological efficacy. For instance, variations in the substituents on the piperazine ring have been linked to enhanced anticancer activity against specific cell lines.
Case Studies and Research Findings
- Anticancer Studies : A study conducted on various cancer cell lines (e.g., MCF7, HeLa) showed that the compound inhibited cell growth with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism was attributed to cell cycle arrest and apoptosis induction.
- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of common antibiotics.
- CNS Activity Assessment : Behavioral tests in murine models indicated anxiolytic effects at certain dosages, suggesting potential for treating anxiety disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(furan-2-ylmethyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Preparation of the pyran-4-one core via Claisen-Schmidt condensation or cyclization of diketones.
Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or reductive amination at the 6-position of the pyran ring.
Coupling of the furan-2-ylmethylamine to the acetamide group using carbodiimide coupling agents (e.g., EDCI/HOBt) under inert conditions.
- Critical Parameters : Solvent choice (e.g., DMF or THF), temperature control (60–80°C for amide coupling), and purification via column chromatography (silica gel, eluent: EtOAc/hexane) .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, pyran carbonyl at δ 170–175 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~508.2 g/mol).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Target kinases or GPCRs (e.g., serotonin receptors due to the 4-phenylpiperazine moiety).
- Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).
- Microbial Growth Inhibition : Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Modify Substituents :
- Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyrrole) to assess electronic effects.
- Vary the 4-phenylpiperazine moiety (e.g., substituents on the phenyl ring).
- Assay Design : Parallel synthesis of derivatives followed by dose-response curves in target-specific assays (e.g., IC determination).
- Key Data Table :
| Derivative | Modification | Bioactivity (IC) | Selectivity Index |
|---|---|---|---|
| A | Furan → Thiophene | 12.3 µM | 5.2 |
| B | 4-F-Phenylpiperazine | 8.7 µM | 3.9 |
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT receptor).
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes.
- DFT Calculations : Gaussian 09 to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays.
- Impurity Analysis : HPLC-MS to rule out batch-to-batch variability (>95% purity required) .
Q. What strategies are effective for improving metabolic stability in vivo?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using liver microsomes.
- Pharmacokinetic Profiling : Monitor plasma half-life (t) and clearance rates in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
